
1-Benzyl-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of hydantoins It is characterized by a benzyl group attached to the nitrogen atom of the imidazolidine ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the alkylation of 5,5-dimethylimidazolidine-2,4-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the benzyl moiety.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-benzyl-5,5-dimethylimidazolidine-2,4-dione derivatives. In particular, phenylpiperazine derivatives synthesized from this compound demonstrated efficacy against Staphylococcus aureus and Staphylococcus epidermidis strains. The compounds exhibited antibiotic adjuvant properties by blocking the Msr(A) efflux pump, enhancing the effectiveness of traditional antibiotics like erythromycin .
Neuropharmacological Studies
Research indicates that derivatives of this compound may possess antidepressant-like effects. For instance, a specific compound in this class was evaluated for its activity in behavioral assays such as the forced swim test (FST), showing significant reductions in immobility time, which is indicative of potential antidepressant properties .
Compound | Activity | Tested Strains | Effectiveness |
---|---|---|---|
Compound 1 | Antimicrobial | S. aureus | Effective |
Compound 2 | Antidepressant | Rodent Models | Significant |
Food Science Applications
Flavor Modulation
The compound has been evaluated for its potential use as a flavor modifier in food products. Toxicological studies demonstrated that it is non-mutagenic and safe for consumption at certain dosages. Specifically, the no-observed-adverse-effect-level (NOAEL) was established at 100 mg/kg body weight per day when used as a food additive . This positions this compound as a promising candidate for enhancing flavor profiles without compromising safety.
Biochemical Tools
Chemical Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other bioactive compounds. Its derivatives are utilized in the development of novel pharmaceuticals and agrochemicals due to their versatile reactivity and ability to form complex structures .
Case Study 1: Antimicrobial Efficacy
A study conducted on phenylpiperazine derivatives revealed that compounds derived from this compound could significantly reduce the resistance of S. epidermidis to erythromycin. The study employed real-time ethidium bromide accumulation methods to assess efflux pump inhibition and confirmed the compounds' potential as antibiotic adjuvants .
Case Study 2: Flavoring Agent Safety Evaluation
A comprehensive evaluation of the safety profile of this compound indicated that it does not induce mutagenic effects in vitro or in vivo. The findings support its application as a flavoring agent within regulatory safety limits .
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain applications.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Contains bromine atoms, which confer different reactivity and applications, such as use as a disinfectant.
5,5-Diphenylimidazolidine-2,4-dione: Contains phenyl groups instead of a benzyl group, leading to different physical and chemical properties.
Uniqueness: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound belongs to the class of imidazolidine derivatives. Its structure allows for various interactions with biological molecules, which contribute to its activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5,5-dimethylimidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, a study reported the synthesis of nanofibers from this compound that showed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
Table 1: Antibacterial Activity of this compound Nanofibers
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The mechanism underlying the antimicrobial activity involves the formation of hydrogen bonds between the compound and bacterial cell components, disrupting their integrity and function . Furthermore, the compound's ability to interact with specific molecular targets enhances its effectiveness against resistant strains.
Study on Antibiotic Adjuvant Properties
A notable study investigated the compound's role as an antibiotic adjuvant. It was found to enhance the efficacy of erythromycin against resistant strains of Staphylococcus epidermidis by reducing the minimum inhibitory concentration (MIC) required for antibiotic effectiveness .
Table 2: MIC Reduction with this compound
Compound Concentration (µg/mL) | MIC of Erythromycin (µg/mL) |
---|---|
0 | 32 |
10 | 16 |
50 | 8 |
Anti-Cancer Potential
Emerging research indicates that derivatives of this compound may possess anti-cancer properties. For example, certain synthesized analogs have shown pro-apoptotic effects in cancer cell lines by increasing reactive oxygen species (ROS) levels and inducing cell cycle arrest .
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
NIH3T3 | 25 |
HepG2 | 20 |
Properties
IUPAC Name |
1-benzyl-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)10(15)13-11(16)14(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDRZRBNJJLRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404756 | |
Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-03-4 | |
Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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